2-Methyl-d3-propionic-3,3,3-d3 acid

Descripción

The exact mass of the compound 2-Methyl-d3-propionic-3,3,3-d3 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-d3-propionic-3,3,3-d3 acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-d3-propionic-3,3,3-d3 acid including the price, delivery time, and more detailed information at info@benchchem.com.

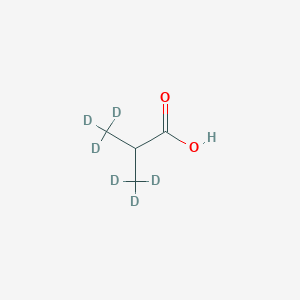

Structure

3D Structure

Propiedades

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482005 |

Source

|

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29054-08-8 |

Source

|

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Metabolic Crossroads of Valine: An In-depth Technical Guide to the Role of Isobutyric Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The catabolism of the branched-chain amino acid (BCAA) valine is a critical metabolic pathway, converging on the central carbon metabolism via the Krebs cycle intermediate, succinyl-CoA. A pivotal, yet often overlooked, player in this pathway is isobutyric acid and its CoA-ester, isobutyryl-CoA. Dysregulation of this pathway is implicated in a spectrum of metabolic disorders, making a thorough understanding of its intricacies essential for researchers and drug developers. This guide provides a deep dive into the metabolic role of isobutyric acid in valine catabolism, detailing the core biochemical steps, advanced analytical methodologies for its study, and its clinical significance. We will explore the causality behind experimental choices, from stable isotope tracing to mass spectrometry, providing field-proven insights to empower robust scientific inquiry.

Introduction: Valine Catabolism in the Broader Context of BCAA Metabolism

The branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids that serve as vital substrates for protein synthesis and as significant energy sources, particularly in muscle tissue.[1][2] Their catabolism begins with two common steps: a reversible transamination catalyzed by branched-chain aminotransferases (BCATs) and an irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1][2][3][4] Following these initial steps, the pathways diverge, and the carbon skeleton of valine is channeled into a unique degradative route that ultimately yields propionyl-CoA, which is then converted to succinyl-CoA for entry into the Krebs cycle.[1][3]

Isobutyryl-CoA is the first committed intermediate in the specific catabolic pathway of valine.[1][3] Its subsequent metabolism is a focal point for understanding both normal physiological flux and the pathophysiology of related inborn errors of metabolism.

The Core Pathway: From Valine to Succinyl-CoA

The mitochondrial breakdown of valine to succinyl-CoA is a multi-step enzymatic process. Understanding each step is crucial for identifying potential sites of metabolic bottlenecks and for designing targeted therapeutic interventions.

-

Transamination and Oxidative Decarboxylation: Valine is first converted to α-ketoisovalerate by BCAT.[2] This α-ketoacid is then oxidatively decarboxylated by the BCKDH complex to form isobutyryl-CoA.[2][5]

-

Dehydrogenation by Isobutyryl-CoA Dehydrogenase (IBD): Isobutyryl-CoA is dehydrogenated to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene.[6][7] This FAD-dependent enzyme is a critical control point in the pathway.[7][8][9]

-

Hydration and Deacylation: Methacrylyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisobutyryl-CoA.[3] In a unique step, this intermediate is deacylated by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield 3-hydroxyisobutyric acid (3-HIB) and free Coenzyme A.[3] The ability of 3-HIB to diffuse across the mitochondrial membrane suggests it may act as a signaling molecule, linking BCAA catabolism with other metabolic processes like fatty acid uptake.[3][10]

-

Conversion to Propionyl-CoA: 3-hydroxyisobutyric acid is oxidized to methylmalonic semialdehyde, which is then oxidatively decarboxylated to form propionyl-CoA.[3]

-

Entry into the Krebs Cycle: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form (S)-methylmalonyl-CoA.[11][12] An epimerase then converts it to (R)-methylmalonyl-CoA, which is subsequently rearranged by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase to yield succinyl-CoA.[11][12][13][14] Succinyl-CoA then enters the Krebs cycle, making valine a glucogenic amino acid.[1][11]

Figure 1: The mitochondrial catabolic pathway of valine to succinyl-CoA.

Methodologies for Studying Isobutyric Acid Metabolism

A multi-faceted analytical approach is required to accurately investigate the flux through the valine catabolic pathway and to quantify key intermediates like isobutyric acid.

Stable Isotope Tracing

Expertise & Experience: Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify flux in vivo or in vitro.[15][16][17] By supplying cells or organisms with a stable isotope-labeled precursor, such as ¹³C-valine, the label will be incorporated into downstream metabolites.[15][17] This allows for the unambiguous identification of valine-derived isobutyric acid and other intermediates, distinguishing them from those arising from other sources.[15][17][18] The choice of labeled precursor is critical; uniformly labeled ¹³C-valine (U-¹³C-valine) is often preferred as it allows for the tracking of the entire carbon skeleton.

Trustworthiness: The core principle of a self-validating tracer experiment lies in the measurement of isotopic enrichment in both the precursor and the product pools.[16] This allows for the calculation of kinetic rates, such as the rate of appearance of isobutyryl-carnitine from labeled valine, providing a dynamic view of pathway activity.[19]

Experimental Protocol: Stable Isotope Labeling in Cultured Cells

-

Cell Culture: Plate cells (e.g., fibroblasts, hepatocytes) at a desired density and allow them to adhere and grow in standard culture medium.

-

Medium Exchange: Aspirate the standard medium and replace it with a custom medium lacking unlabeled valine but supplemented with a known concentration of U-¹³C-valine.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled valine.

-

Metabolite Extraction:

-

Aspirate the medium (for secreted metabolites).

-

Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape them.

-

Combine the cell extract and medium for a comprehensive analysis or analyze them separately.

-

-

Sample Preparation: Centrifuge the extract to pellet protein and cell debris. The supernatant contains the metabolites.

-

Analysis: Proceed with analysis by mass spectrometry (e.g., GC-MS or LC-MS/MS) to determine the isotopic enrichment in isobutyric acid, its carnitine ester, and other pathway intermediates.

Figure 2: General workflow for a stable isotope tracing experiment in cell culture.

Mass Spectrometry-Based Quantification of Isobutyric Acid

Expertise & Experience: Isobutyric acid is a short-chain fatty acid (SCFA) and, due to its volatility and hydrophilicity, presents analytical challenges.[20][21] Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for SCFA analysis, but it typically requires derivatization to increase the volatility and improve the chromatographic properties of the analytes.[20][22][23] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed, sometimes without derivatization, offering high sensitivity and specificity.[24]

Trustworthiness: A robust quantitative method must include an appropriate internal standard.[23] For isobutyric acid, a stable isotope-labeled version (e.g., d7-isobutyric acid) is the ideal choice as it co-elutes and has nearly identical ionization efficiency, correcting for variations in sample preparation and instrument response.[23] Calibration curves must be constructed using a matrix that closely mimics the biological sample (a "surrogate matrix") or by using the standard addition method to account for matrix effects.[25]

Experimental Protocol: GC-MS Quantification of Isobutyric Acid in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard mix containing a known amount of d7-isobutyric acid.

-

Precipitate proteins by adding 250 µL of cold methanol or acetonitrile.[21]

-

Vortex and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.

-

Transfer the supernatant to a new tube.

-

-

Derivatization (Aqueous Condition Protocol):

-

Extraction: Add an organic solvent (e.g., hexane or chloroform) to extract the derivatized analytes.[20]

-

Analysis by GC-MS:

-

Inject the organic layer into the GC-MS system.

-

Use a suitable column (e.g., a wax-type column like SH-WAX) for separation.[26]

-

Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring for characteristic ions of the derivatized isobutyric acid and its internal standard.

-

-

Quantification: Calculate the concentration of isobutyric acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[22]

| Parameter | Typical Value/Condition | Rationale |

| Sample Volume | 50-100 µL Plasma/Serum | Minimizes sample requirement while providing sufficient analyte. |

| Internal Standard | Deuterated Isobutyric Acid (d7) | Corrects for extraction and derivatization variability.[23] |

| Derivatization Agent | Isobutyl Chloroformate | Allows for derivatization in aqueous conditions, avoiding sample drying steps that can lead to loss of volatile SCFAs.[20] |

| GC Column | Wax-based capillary column | Provides good separation for polar derivatized compounds.[26] |

| MS Detection Mode | SIM or MRM | Enhances sensitivity and selectivity by monitoring specific mass-to-charge ratios.[27] |

Table 1: Key Parameters for GC-MS Analysis of Isobutyric Acid.

Clinical Significance: Isobutyryl-CoA Dehydrogenase Deficiency (IBDHD)

Pathophysiology: IBDHD is a rare autosomal recessive inborn error of valine metabolism caused by mutations in the ACAD8 gene.[6][28][29] The deficiency of the IBD enzyme leads to a block in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA and its derivatives.[6][8] The excess isobutyryl-CoA is hydrolyzed to isobutyric acid and also conjugated with carnitine and glycine, leading to elevated levels of isobutyrylcarnitine (C4-carnitine) and isobutyrylglycine in blood and urine, respectively.[30][31]

Diagnosis and Clinical Presentation:

-

Newborn Screening: Most individuals with IBDHD are identified through newborn screening programs that detect elevated levels of C4-carnitine in dried blood spots using tandem mass spectrometry.[28][30][32]

-

Biochemical Profile: The key diagnostic marker is an elevated level of C4-carnitine in plasma.[31][33] However, elevated C4-carnitine can also be indicative of short-chain acyl-CoA dehydrogenase (SCAD) deficiency, necessitating further confirmatory testing.[30][32] Urine organic acid analysis may show elevated isobutyrylglycine.[33]

-

Genetic Testing: Definitive diagnosis is achieved by sequencing the ACAD8 gene to identify pathogenic variants.[33]

The clinical phenotype of IBDHD is highly variable. The majority of individuals identified through newborn screening remain asymptomatic.[28][30][31] However, some affected individuals have presented with a range of symptoms, including:

-

Secondary carnitine deficiency[33]

Implications for Drug Development: The study of IBDHD provides a human model for understanding the consequences of disrupted valine catabolism. For drug development professionals, this has several implications:

-

Toxicity Studies: Compounds that inadvertently inhibit IBD could lead to a biochemical phenotype mimicking IBDHD. Therefore, screening for off-target effects on valine metabolism may be a relevant component of preclinical safety assessments.

-

Therapeutic Targets: In conditions where reducing the flux through the BCAA catabolic pathways is desirable (e.g., in maple syrup urine disease or propionic/methylmalonic acidemias), targeting upstream enzymes like IBD could be a therapeutic strategy.[4]

-

Biomarker Discovery: Isobutyrylcarnitine serves as a sensitive biomarker for a specific metabolic block. This principle can be applied to identify biomarkers for other drug-induced or disease-related metabolic perturbations.

Conclusion and Future Directions

Isobutyric acid and its CoA ester are not merely passive intermediates but central players in the energetic and signaling functions of valine metabolism. A comprehensive understanding of this pathway, from the kinetics of its enzymes to the systemic effects of its disruption, is paramount. The analytical tools outlined in this guide, particularly the combination of stable isotope tracing and advanced mass spectrometry, provide the necessary framework for researchers and drug developers to probe this pathway with precision. Future research will likely focus on elucidating the signaling roles of valine catabolites like 3-HIB, understanding the full clinical spectrum of IBDHD, and exploring the therapeutic potential of modulating this critical metabolic axis.

References

-

Title: The Valine Catabolism Pathway All branched-chain amino acids (BCAAs)... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution Source: Agilent URL: [Link]

-

Title: Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Methylmalonyl-CoA pathway Definition - General Biology I Key Term Source: Fiveable URL: [Link]

-

Title: M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS Source: Shimadzu URL: [Link]

-

Title: Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS Source: SHIMADZU CORPORATION URL: [Link]

-

Title: Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews Source: National Center for Biotechnology Information URL: [Link]

-

Title: Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans Source: ScienceDirect URL: [Link]

-

Title: Metabolic rerouting of valine and isoleucine oxidation increases survival in zebrafish models of disorders of propionyl-CoA metabolism Source: Oxford Academic URL: [Link]

-

Title: A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)? Source: Dr.Oracle URL: [Link]

-

Title: 18.5: Pathways of Amino Acid Degradation Source: Biology LibreTexts URL: [Link]

-

Title: Branched Chain Amino Acids - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: PNAS URL: [Link]

-

Title: Isobutyryl-CoA Dehydrogenase Deficiency Source: Metabolic Support UK URL: [Link]

-

Title: ACAD8 gene Source: MedlinePlus Genetics URL: [Link]

-

Title: Propionyl-CoA carboxylase Source: Wikipedia URL: [Link]

-

Title: Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans Source: ResearchGate URL: [Link]

-

Title: Isobutyryl-CoA Source: Wikipedia URL: [Link]

-

Title: Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications Source: National Institutes of Health URL: [Link]

-

Title: ACAD8 - Isobutyryl-CoA dehydrogenase, mitochondrial - Homo sapiens (Human) Source: UniProt URL: [Link]

-

Title: Valine, Leucine, and Isoleucine Degradation | Pathway Source: PubChem URL: [Link]

-

Title: Isobutyryl-CoA Dehydrogenase Deficiency Source: Newborn Screening, HRSA URL: [Link]

-

Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: PubMed URL: [Link]

-

Title: The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research Source: Technology Networks URL: [Link]

-

Title: Isobutyryl-CoA dehydrogenase (IBCD) deficiency Source: Wadsworth Center, NYS Department of Health URL: [Link]

-

Title: Processes Helping Amino Acids to Form Succinyl-CoA | Protein Metabolism Source: Biology Discussion URL: [Link]

-

Title: ACAD8 Gene Analysis in Isobutyryl-CoA Dehydrogenase Deficiency Source: GeneDx URL: [Link]

-

Title: isobutyryl-CoA + FAD => methacrylyl-CoA + FADH2 Source: Reactome Pathway Database URL: [Link]

-

Title: Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism Source: PubMed URL: [Link]

-

Title: Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Isobutyryl-CoA dehydrogenase deficiency with a... Source: Ovid URL: [Link]

-

Title: Quantitative determination of endogenous compounds in biological samples using chromatographic techniques Source: CST Technologies URL: [Link]

Sources

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Isobutyryl-CoA - Wikipedia [en.wikipedia.org]

- 6. ACAD8 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Reactome | isobutyryl-CoA + FAD => methacrylyl-CoA + FADH2 [reactome.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 13. droracle.ai [droracle.ai]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. pnas.org [pnas.org]

- 16. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. technologynetworks.com [technologynetworks.com]

- 19. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. shimadzu.com [shimadzu.com]

- 22. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 23. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cstti.com [cstti.com]

- 26. shimadzu.com [shimadzu.com]

- 27. Isobutyric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 28. metabolicsupportuk.org [metabolicsupportuk.org]

- 29. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]

- 30. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Isobutyryl-CoA dehydrogenase (IBCD) deficiency [wadsworth.org]

- 33. providers2.genedx.com [providers2.genedx.com]

Comparative Technical Guide: 2-Methyl-d3-propionic-3,3,3-d3 Acid vs. 13C-Labeled Isobutyric Acid

Executive Summary

This technical guide analyzes the physicochemical and analytical distinctions between 2-Methyl-d3-propionic-3,3,3-d3 acid (Isobutyric acid-d6) and 13C-labeled Isobutyric acid . While both serve as stable isotope-labeled internal standards (SIL-IS) for mass spectrometry, their behaviors in liquid chromatography (LC) and biological systems differ fundamentally.

Core Distinction:

-

Deuterated (d6) Variant: Offers a mass shift of +6 Da, eliminating isotopic overlap. However, it is susceptible to the Chromatographic Isotope Effect (CIE) , often eluting earlier than the analyte in Reversed-Phase LC (RPLC). It may also exhibit Kinetic Isotope Effects (KIE) in metabolic studies.

-

13C-Labeled Variant: Provides perfect co-elution with the analyte (ideal for compensating matrix effects) and biological equivalence. However, it typically offers a smaller mass shift per labeled atom, requiring multi-carbon labeling to avoid natural abundance interference.

Part 1: Structural & Physical Chemistry

Molecular Identity

To select the correct standard, one must first define the exact isotopologue structure.

-

Compound A: 2-Methyl-d3-propionic-3,3,3-d3 acid [1][2][3][4]

-

Compound B: 13C-Labeled Isobutyric acid

-

Common Variants:

(Carboxyl label) or -

Structure:

(if uniform). -

Mass Shift: +1 to +4 Da depending on the number of labeled carbons.

-

Visualization of MS Fragmentation

The following diagram illustrates the fragmentation logic and mass shift differences.

Figure 1: Mass spectral shift comparison. The d6 variant provides a wider mass window, reducing the risk of "crosstalk" from the natural isotopic envelope of high-concentration analytes.

Part 2: Chromatographic Isotope Effect (CIE)

This is the most critical factor for method development.

The Deuterium "Inverse" Effect

In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are shorter (approx.[5] 0.005 Å) and have a smaller van der Waals radius than C-H bonds. This makes deuterated molecules slightly less lipophilic .

-

Result:

-Isobutyric acid will likely elute earlier than the unlabeled analyte. -

Risk: If the retention time shift (

) is significant, the Internal Standard (IS) and the Analyte may elute in different regions of the "Ion Suppression" landscape. The IS will fail to compensate for matrix effects, leading to quantification errors.[6]

The 13C "Co-Elution" Advantage

Carbon-13 is chemically identical to Carbon-12 regarding bond lengths and polarity in this context.

-

Result: 13C-Isobutyric acid co-elutes perfectly with the analyte.

-

Benefit: The IS experiences the exact same matrix suppression/enhancement as the analyte at the electrospray source.

Part 3: Biological Implications (Metabolism)

Kinetic Isotope Effect (KIE)

If the study involves metabolic flux analysis (MFA) rather than simple quantitation, the choice is binary.

-

Deuterium (

): The C-D bond is stronger than the C-H bond.[7] If the metabolic pathway involves abstracting a hydrogen from the methyl group (e.g., oxidation), the reaction rate for the -

13C: Exhibits negligible KIE. It is the required standard for tracking metabolic pathways.

Part 4: Experimental Protocol

Workflow: Validating IS Suitability

Before committing to the cheaper deuterated standard, you must validate that the chromatographic shift does not compromise data integrity.

Step-by-Step Validation Protocol:

-

Preparation: Prepare a neat solution containing both the Unlabeled Analyte and the

-IS at equimolar concentrations ( -

Chromatography: Inject onto the target LC-MS/MS method (e.g., C18 column, Water/Acetonitrile gradient).

-

Calculation of Resolution (

):-

If

(Inverse effect) and peaks are fully resolved (

-

-

Matrix Factor Test:

-

Infuse the analyte post-column while injecting a blank plasma extract. Monitor the baseline.

-

Overlay the retention times of the

-IS and Analyte on this "infusion chromatogram." -

Fail Criteria: If the Analyte elutes in a suppression zone (dip in baseline) but the

-IS elutes before the dip, the IS is invalid. Use 13C.

-

Decision Matrix

Figure 2: Selection logic for isotope-labeled standards.

Part 5: Summary Table

| Feature | 2-Methyl-d3-propionic-3,3,3-d3 Acid ( | 13C-Labeled Isobutyric Acid ( |

| Mass Shift | +6 Da (Excellent, no overlap) | +1 to +4 Da (Moderate, risk of M+n overlap) |

| LC Retention | Shifted (Elutes earlier in RPLC) | Identical (Co-elutes with analyte) |

| Matrix Correction | Moderate (Fails if peaks separate) | Superior (Perfect compensation) |

| Metabolic Stability | High (KIE slows metabolism) | Neutral (Mimics natural biology) |

| Cost | Generally Lower | Generally Higher |

| Primary Use | Routine Quantitation (if validated) | Metabolic Flux, High-Precision Quant |

References

-

NIST Chemistry WebBook. Propanoic acid, 2-methyl- (Isobutyric acid) Spectra and Data. National Institute of Standards and Technology.[8] Available at: [Link]

-

Wang, S., et al. (2014). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines... Journal of Chromatography A. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Methyl-d3-propionic-3,3,3-d3 Acid | CAS:29054-08-8 | 侨怡生物科技(上海)有限公司 [chemiejoy.com]

- 3. 2-Methyl-d3-propionic-3,3,3-d3 Acid | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Propanoic acid, 2-methyl- [webbook.nist.gov]

A Comprehensive Technical Guide to the Stability of Deuterated Isobutyric Acid in Biological Matrices

Executive Summary

The strategic incorporation of deuterium into drug candidates is a powerful tool in modern medicinal chemistry, primarily aimed at enhancing pharmacokinetic profiles by leveraging the deuterium kinetic isotope effect (KIE).[1][2] Isobutyric acid, a branched-chain fatty acid relevant to gut microbiology and systemic metabolism, serves as an important structural motif in various bioactive molecules.[3] This guide provides an in-depth technical exploration of the methodologies used to assess the stability of deuterated isobutyric acid in key biological matrices. As drug development professionals, understanding the metabolic fate and analytical challenges associated with deuterated compounds is paramount. This document offers field-proven insights, detailed experimental protocols, and a discussion of the underlying scientific principles to ensure the generation of robust and reliable data in a regulated environment.

The Strategic Role of Deuteration in Drug Development

The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic rate of a drug molecule without changing its fundamental pharmacology. This alteration is rooted in the Deuterium Kinetic Isotope Effect (KIE) .

Core Principles of the Kinetic Isotope Effect (KIE)

The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break.[1] Many drug metabolism reactions, particularly Phase I oxidations catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[4] By replacing a hydrogen atom at a primary site of metabolism with deuterium, the rate of this enzymatic reaction can be slowed down considerably.[1][4] This strategic deuteration can lead to:

-

Reduced metabolic clearance and a longer drug half-life.[2]

-

Increased systemic exposure (AUC).

-

Potentially lower and less frequent dosing regimens.

-

Decreased formation of reactive or unwanted metabolites.

To successfully apply deuteration as a strategy, a thorough understanding of the drug's metabolic pathways and systemic clearance mechanisms is essential.[5][6]

Metabolic Profile of Isobutyric Acid

To predict the stability of its deuterated analogue, one must first understand the metabolic fate of isobutyric acid itself. As a branched-chain fatty acid, isobutyric acid is a natural product of the gut microbiome's fermentation of the amino acid valine.[3] It can be absorbed into systemic circulation and undergo metabolism in various tissues.

The primary catabolic pathway for isobutyric acid involves its conversion to isobutyryl-CoA, which then enters the valine catabolic pathway. This multi-step process, occurring within the mitochondria, ultimately converts isobutyryl-CoA to propionyl-CoA, which can then enter the Krebs (TCA) cycle.[7][8] Key enzymatic steps, such as initial hydroxylation or dehydrogenation, are potential sites for a significant kinetic isotope effect if the molecule is deuterated at a metabolically active position.

Caption: Simplified metabolic pathway of isobutyric acid.

Assessing Stability in Key Biological Matrices

In vitro metabolic stability assays are fundamental in drug discovery to predict in vivo clearance and half-life.[9] The choice of biological matrix is critical and depends on the information sought.

-

Plasma/Serum : Used to assess the stability of a compound in circulation. Degradation can be due to enzymatic activity (e.g., esterases, amidases) or chemical instability. While lipids can degrade during storage, isobutyric acid's stability is primarily a concern for enzymatic action.[10]

-

Liver Microsomes : These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[11] Microsomal stability assays are a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism.[9][12][13]

-

S9 Fraction : This fraction contains both microsomal and cytosolic enzymes. It is used to evaluate both Phase I and some Phase II (conjugative) metabolic pathways.[9][11]

-

Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, intact liver cells contain the full complement of Phase I and II metabolic enzymes and cofactors.[9][14] They provide the most comprehensive picture of hepatic clearance.

Bioanalytical Methodology for Deuterated Isobutyric Acid

The accurate quantification of deuterated isobutyric acid in complex biological matrices is almost exclusively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[15][16][17]

The "Perfect" Internal Standard

A unique advantage of analyzing a deuterated compound is that the stable isotope-labeled molecule itself serves as its own ideal internal standard (IS).[18][19] An IS is added at a known concentration to all samples and standards to correct for variability during sample processing and analysis.[20] A deuterated standard is considered ideal because it has nearly identical physicochemical properties to the analyte, meaning it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer.[19][21] When quantifying deuterated isobutyric acid, a different stable isotope-labeled version (e.g., ¹³C-labeled isobutyric acid) would be the preferred internal standard.

Sample Preparation

Due to the complexity of biological matrices, sample preparation is crucial.[22]

-

Protein Precipitation : A simple and common first step where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate proteins.

-

Derivatization : Isobutyric acid is a small, polar molecule that can exhibit poor retention on standard reversed-phase HPLC columns. Chemical derivatization (e.g., with 3-nitrophenylhydrazine, 3-NPH) is often employed to convert the acid into a larger, less polar derivative, enhancing chromatographic performance and sensitivity.[15][23]

Caption: General workflow for the bioanalysis of isobutyric acid.

Experimental Protocols for Stability Assessment

The following protocols are designed to be self-validating by including appropriate controls. All procedures must adhere to established bioanalytical method validation guidelines from regulatory bodies like the FDA.[24][25]

Protocol 1: Plasma Stability Assay

-

Preparation : Thaw pooled human plasma and the deuterated isobutyric acid (d-IBA) stock solution. Prepare a spiking solution of d-IBA in acetonitrile.

-

Incubation : Dispense plasma into microcentrifuge tubes. Spike with d-IBA to a final concentration of 1 µM. For the T=0 samples, immediately add 3 volumes of cold acetonitrile to precipitate proteins and stop any reaction.

-

Time Points : Incubate the remaining samples in a water bath at 37°C. At designated time points (e.g., 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile.

-

Controls :

-

Negative Control : Incubate d-IBA in heat-inactivated plasma to distinguish enzymatic from chemical degradation.

-

Positive Control : A compound with known instability in plasma should be run in parallel to validate the assay system.

-

-

Sample Processing : Vortex all samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis : Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol 2: Liver Microsomal Stability Assay

This protocol is adapted from standard industry practices.[12][26]

-

Reagent Preparation :

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase). This provides a continuous supply of the necessary cofactor for CYP enzyme activity.

-

Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.

-

-

Reaction Mixture : In a 96-well plate, pre-warm the HLM solution and the d-IBA solution (at 1 µM final concentration) at 37°C for 5 minutes.

-

Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For T=0 samples, add cold acetonitrile before the NADPH solution.

-

Time Points : Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the appropriate wells by adding 2-3 volumes of cold acetonitrile containing the internal standard.[27]

-

Controls :

-

No Cofactor Control : A set of incubations without the NADPH regenerating system to assess non-CYP mediated degradation.

-

Positive Control : A compound with a known high and low clearance rate (e.g., Verapamil and Warfarin) should be included to validate the metabolic activity of the microsomes.

-

-

Sample Processing & Analysis : Seal the plate, vortex, and centrifuge to pellet protein. Analyze the supernatant by LC-MS/MS.

-

Data Analysis :

-

Plot the natural log of the percentage of d-IBA remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) as: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[14]

-

Data Interpretation & Advanced Considerations

Data Presentation

Quantitative stability data should be summarized in a clear, tabular format for easy comparison across different matrices and conditions.

| Matrix | Time (min) | % d-IBA Remaining (Mean ± SD) | Calculated t½ (min) |

| Human Plasma | 0 | 100 | > 120 |

| 30 | 98.5 ± 2.1 | ||

| 60 | 97.1 ± 1.8 | ||

| 120 | 95.3 ± 2.5 | ||

| Human Liver Microsomes | 0 | 100 | 45.2 |

| (+NADPH) | 5 | 91.2 ± 3.3 | |

| 15 | 70.1 ± 4.1 | ||

| 30 | 48.9 ± 3.8 | ||

| 60 | 22.5 ± 2.9 | ||

| Human Liver Microsomes | 0 | 100 | > 120 |

| (-NADPH) | 60 | 96.8 ± 2.0 |

Table 1: Example stability data for deuterated isobutyric acid (d-IBA) in different biological matrices. Data is hypothetical.

Potential Challenges with Deuterated Compounds

While deuterated standards are robust, researchers must be aware of potential analytical pitfalls.

-

Metabolic Switching : The KIE can slow metabolism at a deuterated site, potentially shifting the metabolic pathway to other non-deuterated positions in the molecule.[28] This could lead to a different metabolite profile compared to the non-deuterated parent drug.

-

In-Source Back-Exchange : Deuterium atoms, particularly those on heteroatoms (O, N, S), can sometimes exchange with protons from the solvent within the mass spectrometer's ion source, compromising isotopic purity.[28] This is less of a concern for deuterium on carbon atoms, as in d-isobutyric acid.

-

Chromatographic Isotope Effect : The C-D bond can cause slight changes in a molecule's physicochemical properties, which may lead to a small shift in retention time on an HPLC column compared to the unlabeled analyte.[29] This can be problematic if it leads to differential matrix effects, where the analyte and standard elute into regions of varying ion suppression.[29]

Caption: Potential challenges in the analysis of deuterated compounds.

Conclusion

Evaluating the stability of deuterated isobutyric acid in biological matrices is a critical step in the development of any drug candidate containing this moiety. By employing robust in vitro systems like liver microsomes and hepatocytes, and utilizing highly specific LC-MS/MS analytical methods, researchers can gain a clear understanding of the compound's metabolic fate. A thorough knowledge of the kinetic isotope effect, coupled with an awareness of potential analytical challenges like metabolic switching and isotopic effects, allows for the design of self-validating experiments that produce trustworthy data. Adherence to regulatory guidelines ensures that these findings are reliable and can confidently guide decisions throughout the drug development pipeline.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]

-

Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). U.J.P.A.S.[Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 161-173. [Link]

-

AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

-

Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from Kymos. [Link]

-

Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Wikipedia. (n.d.). Isobutyric acid. Retrieved from Wikipedia. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

Dieuaide-Noubhani, M., et al. (2007). Peroxisomal metabolism of propionic acid and isobutyric acid in plants. Plant Physiology and Biochemistry, 45(6-7), 446-454. [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from Wikipedia. [Link]

-

Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Lucas, D. D., et al. (2007). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. Plant Physiology and Biochemistry, 45(6-7), 446-454. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from AptoChem. [Link]

-

Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from Cyprotex. [Link]

-

Metabolon. (n.d.). Isobutyric Acid. Retrieved from Metabolon. [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from Merck Millipore. [Link]

-

Hoff, B., et al. (2018). Metabolic engineering of Pseudomonas sp. strain VLB120 as platform biocatalyst for the production of isobutyric acid and other secondary metabolites. Biotechnology Journal, 13(5), e1700595. [Link]

-

Clinical Learning. (2025, August 15). Oxidation of Branched-Chain Fatty Acids & Omega (ω)Oxidation | USMLE Step 1 High Yield. YouTube. [Link]

-

Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1031-1043. [Link]

-

Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 290, 245-253. [Link]

-

Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. [Link]

-

Atzrodt, J., et al. (2022). Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. Molecules, 27(15), 4991. [Link]

-

White, S., et al. (2024). 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs... Bioanalysis, 16(9), 307-364. [Link]

-

Li, Y., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews, nuad161. [Link]

-

Green, C. R., et al. (2017). Metabolic Fate of Branched-Chain Amino Acids During Adipogenesis, in Adipocytes From Obese Mice and C2C12 Myotubes. Journal of Cellular Biochemistry, 118(4), 808-818. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan. [Link]

-

White, P. J., et al. (2019). Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids. Cell Metabolism, 29(2), 406-415.e4. [Link]

-

Bifari, F., & Nisoli, E. (2017). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 22(1), 1. [Link]

-

Deceglie, C., et al. (2018). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 154, 337-343. [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. [Link]

-

da Silva, W. M. B., et al. (2023). Validation of an analytical method for the determination of volatile fatty acids in effluents from anaerobic reactors using gas chromatography. Química Nova, 46(10), 1269-1275. [Link]

-

Grefte, S., et al. (2013). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research, 54(3), 857-864. [Link]

-

GBD 2019 Diseases and Injuries Collaborators. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Journal of Proteome Research, 20(12), 5394-5405. [Link]

-

Desbuquois, B., & Aurbach, G. D. (1971). Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions. Clinica Chimica Acta, 32(3), 361-367. [Link]

-

Leitch, C. A., & Jones, P. J. (1991). In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated. Biological Mass Spectrometry, 20(6), 392-396. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. metabolon.com [metabolon.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Peroxisomal metabolism of propionic acid and isobutyric acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. simbecorion.com [simbecorion.com]

- 17. Isobutyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. texilajournal.com [texilajournal.com]

- 23. air.unimi.it [air.unimi.it]

- 24. fda.gov [fda.gov]

- 25. fda.gov [fda.gov]

- 26. researchgate.net [researchgate.net]

- 27. merckmillipore.com [merckmillipore.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Precision Quantification of Isobutyric Acid in Fecal Matrices Using 2-Methyl-d3-propionic-3,3,3-d3 Acid (Isobutyric Acid-d6) by GC-MS

Executive Summary

This protocol details the validated methodology for quantifying Isobutyric Acid (2-Methylpropionic acid), a critical branched-chain fatty acid (BCFA) derived from valine fermentation, in complex fecal matrices. The method utilizes 2-Methyl-d3-propionic-3,3,3-d3 acid (Isobutyric acid-d6) as a stable isotope internal standard (IS).

Unlike straight-chain SCFAs (acetate, propionate, butyrate) which reflect carbohydrate fermentation, isobutyric acid levels often correlate with proteolytic fermentation and gut microbiome dysbiosis. The use of the d6-isotopologue is non-negotiable for high-integrity data, as it compensates for the significant matrix effects, extraction variability, and ionization suppression inherent to fecal analysis.

Core Advantage: This workflow employs an acidified liquid-liquid extraction (LLE) without derivatization, minimizing sample handling artifacts while maintaining high recovery for volatile BCFAs.

Materials & Chemical Standards

The Internal Standard[1]

-

Chemical Name: 2-Methyl-d3-propionic-3,3,3-d3 acid[1][2][3][4][5]

-

Synonyms: Isobutyric acid-d6; 2-(Methyl-d3)propanoic-3,3,3-d3 acid[1][2]

-

Purity:

98 atom % D[8][9] -

Rationale: The d6-analog provides a mass shift of +6 Da (Molecular Ion) and +6 Da (Quantifier Ion m/z 43

49), ensuring zero cross-talk with the native analyte while mimicking its volatility and extraction partition coefficient perfectly.

Reagents

-

Extraction Solvent: Ethyl Acetate (LC-MS Grade). Note: Diethyl ether is an alternative but ethyl acetate is less volatile, reducing error during autosampler residence time.

-

Acidifier: 50% Aqueous Sulfuric Acid (H

SO -

Matrix Surrogate: Phosphate Buffered Saline (PBS), pH 7.4.

Experimental Protocol

Phase 1: Stock Solution Preparation (Critical Control Point)

Risk: Isobutyric acid is highly volatile. Evaporation leads to concentration errors. Mitigation: Prepare stocks in a solvent with a higher boiling point or keep capped at all times.

-

Primary Stock (IS-Stock): Weigh ~10 mg of Isobutyric acid-d6 into a 10 mL volumetric flask. Dilute to volume with Methanol . (Conc: ~1 mg/mL or 10.6 mM).

-

Primary Stock (Analyte): Weigh ~10 mg of native Isobutyric acid into a 10 mL volumetric flask. Dilute to volume with Methanol .

-

Working Internal Standard (WIS): Dilute IS-Stock with acidified water (pH 2) to a concentration of 50 µM .

-

Why Acidified Water? This ensures the IS is protonated and ready to partition into the organic phase immediately upon addition to the sample.

-

Phase 2: Fecal Sample Preparation

Feces is heterogeneous.[10] Homogenization is the largest source of variance.

-

Slurry Preparation: Weigh 100 mg wet feces into a bead-beating tube. Add 900 µL PBS (1:10 w/v dilution).

-

Homogenization: Bead-beat (e.g., 6.0 m/s for 45 sec). Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer 200 µL of the supernatant to a fresh glass tube.

Phase 3: Calibration Curve Construction (Surrogate Matrix Method)

Since feces contains endogenous isobutyric acid, a "blank" fecal matrix is impossible to obtain. We use PBS as a surrogate matrix, validated by Standard Addition on a pooled QC sample.

Table 1: Calibration Standards Preparation

| Cal Level | Target Conc. (µM) | Vol. Native Std (µL) | Vol.[11] PBS (µL) | Vol. WIS (IS-d6) (µL) | Final IS Conc. (µM) |

| Blank | 0 | 0 | 200 | 20 | 50 |

| Std 1 | 10 | 2 (of 1 mM) | 198 | 20 | 50 |

| Std 2 | 50 | 10 (of 1 mM) | 190 | 20 | 50 |

| Std 3 | 100 | 20 (of 1 mM) | 180 | 20 | 50 |

| Std 4 | 500 | 10 (of 10 mM) | 190 | 20 | 50 |

| Std 5 | 1000 | 20 (of 10 mM) | 180 | 20 | 50 |

| Std 6 | 5000 | 100 (of 10 mM) | 100 | 20 | 50 |

Protocol Note: Add the WIS (Internal Standard) to every tube (Samples, Standards, and QCs).

Phase 4: Extraction (Acidified LLE)

-

Acidification: Add 20 µL of 50% H

SO-

Mechanism: Lowers pH < 2.0. Converts Isobutyrate (R-COO

) to Isobutyric Acid (R-COOH), driving it into the organic phase.

-

-

Extraction: Add 200 µL Ethyl Acetate .

-

Equilibration: Vortex vigorously for 10 minutes. Centrifuge 5 min at 5,000 x g.

-

Transfer: Transfer 100 µL of the upper organic layer to a GC vial with a glass insert.

-

Warning: Do NOT evaporate the organic layer to concentrate it. Isobutyric acid will sublime/evaporate, destroying linearity. Inject directly.

-

Analytical Workflow Visualization

Figure 1: Analytical workflow for Isobutyric Acid extraction and quantification. The parallel calibration stream ensures matrix-matched processing steps.

Instrumentation & Parameters (GC-MS)

System: Agilent 7890B/5977B (or equivalent). Column: High-polarity WAX column (e.g., DB-FFAP or HP-INNOWax), 30m x 0.25mm x 0.25µm. Required for acid separation.

GC Conditions:

-

Inlet: Split Mode (10:1 or 20:1 depending on sensitivity). 240°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 50°C for 2 min (Focus volatiles).

-

Ramp 10°C/min to 110°C.

-

Ramp 20°C/min to 240°C.

-

Hold 5 min (Bake out).

-

MS Conditions (SIM Mode): To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM).

Table 2: MS Acquisition Parameters

| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |

| Isobutyric Acid | 5.2 min | 43 (C | 41, 73, 88 (M | 50 ms |

| Isobutyric Acid-d6 | 5.18 min* | 49 (C | 46, 76, 94 (M | 50 ms |

Note: Deuterated isotopologues often elute slightly earlier than native compounds on GC columns due to the Inverse Isotope Effect.

Self-Validating Quality Control System

A robust assay must flag its own errors. Implement these three checks for every batch:

The "Internal Standard Watchdog"

Monitor the absolute peak area of Isobutyric acid-d6 in every sample.

-

Validation Rule: The IS area in fecal samples must be within ±20% of the IS area in the calibration standards.

-

Failure Analysis:

-

Low IS Area: Extraction failure (emulsion?) or injection issue.

-

High IS Area: Solvent evaporation in the vial (concentrating the sample).

-

Linearity & Range

-

Requirement:

with 1/x weighting. -

QC Samples: Run Low (20 µM), Mid (200 µM), and High (2000 µM) QCs interspersed in the batch. Accuracy must be 85-115%.

Recovery Check (Standard Addition)

Since we use a PBS surrogate curve, you must validate that feces does not suppress extraction.

-

Analyze a Pooled Fecal Sample (Result =

). -

Spike the Pool with 100 µM Isobutyric Acid (Result =

). -

Calculation: Recovery % =

. -

Acceptance: 80-120%. If outside this range, the PBS curve is invalid, and you must use Standard Addition for all samples.

Data Analysis & Troubleshooting

Calculation:

Common Pitfalls:

-

Ghost Peaks: Isobutyric acid is a common fermentation product. Ensure no dirty glassware is used.

-

Carryover: Because fecal concentrations are high (mM), run a solvent blank between high-concentration samples.

-

Peak Tailing: Indicates the column is active (dirty liner) or the pH is not low enough. Ensure pH < 2 to keep the acid protonated; carboxylate salts (pH > 4) adhere to the inlet and tail badly.

References

-

Primec, M. et al. (2017). Clinical applications of quantification of short-chain fatty acids in human feces. Analytical Biochemistry. Link

-

Furuhashi, K. et al. (2018). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.[12] Agilent Technologies Application Note 5991-9013EN. Link

-

CDN Isotopes. Product Specification: 2-Methyl-d3-propionic-3,3,3-d3 Acid.[3] Link

-

Schwaiger, M. et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry.[13] International Journal of Molecular Sciences. Link

Sources

- 1. Isobutyric-d6 Acid | CAS 29054-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Methyl-d3-propionic-3,3,3-d3 Acid | CAS:29054-08-8 | 侨怡生物科技(上海)有限公司 [chemiejoy.com]

- 4. 2-Methyl-d3-propionic-3,3,3-d3 Acid | LGC Standards [lgcstandards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. , 2-Methyl-d3-propionic-3,3,3-d3 Acid , 29054-08-8 [leyan.com]

- 7. clearsynth.com [clearsynth.com]

- 8. vareum.com [vareum.com]

- 9. Accurate and reliable quantitation of short chain fatty acids from human feces by ultra high-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem-agilent.com [chem-agilent.com]

- 13. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

High-Sensitivity Quantitation of 2-Methyl-d3-propionic-3,3,3-d3 Acid (Isobutyric Acid-d6) in Plasma via LC-MS/MS

Executive Summary

This application note details a robust protocol for the detection and quantitation of 2-Methyl-d3-propionic-3,3,3-d3 acid (Isobutyric acid-d6) in human plasma. Short-chain fatty acids (SCFAs) like isobutyric acid are notoriously difficult to analyze due to their high volatility, low molecular weight, and poor ionization efficiency in standard reverse-phase LC-MS.

To overcome these limitations, this method utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization .[1][2] This chemical modification converts the volatile acid into a stable, hydrophobic hydrazide derivative, significantly enhancing retention on C18 columns and increasing ionization sensitivity by up to 100-fold in negative ESI mode. This protocol is designed for researchers requiring high precision for metabolic flux analysis or pharmacokinetic tracking using deuterated tracers.

Chemical Identity & Principle

Target Analyte

-

IUPAC Name: 2-(Methyl-d3)-propionic-3,3,3-d3 acid[3]

-

Common Name: Isobutyric acid-d6

-

Chemical Formula:

[3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Molecular Weight: ~94.14 g/mol (Unlabeled: 88.11 g/mol )

-

CAS Number: 1219803-61-0 (or generic d6: 29054-08-8)

Method Principle: 3-NPH Derivatization

Direct analysis of isobutyric acid is hindered by poor retention on C18 columns. We employ a carbodiimide-catalyzed coupling with 3-NPH.[1][4]

-

Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid.

-

Nucleophile: 3-NPH attacks the activated carbonyl.

-

Result: Formation of a stable amide bond, adding a nitrophenyl moiety that serves as a strong ionization tag.

Reaction Scheme:

Experimental Workflow

Reagents & Materials

-

Target Standard: Isobutyric acid-d6 (CDN Isotopes or equivalent).

-

Internal Standard (IS): If Isobutyric acid-d6 is the analyte, use Isobutyric acid-1-13C or Valeric acid-d9 as the IS to normalize matrix effects.

-

Derivatization Reagents:

-

Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation Protocol

Note: This protocol is optimized for 50 µL plasma volume.

Step 1: Protein Precipitation [6]

-

Aliquot 50 µL plasma into a 1.5 mL Eppendorf tube.

-

Add 10 µL Internal Standard solution (e.g., 10 µM Valeric acid-d9).

-

Add 150 µL cold Methanol (containing 0.1% FA) to precipitate proteins.

-

Vortex for 30 seconds; Centrifuge at 15,000 x g for 10 mins at 4°C.

-

Transfer 100 µL of supernatant to a fresh vial.

Step 2: Derivatization (The Critical Step)

-

Prepare 200 mM 3-NPH solution in 50% ACN/Water.

-

Prepare 120 mM EDC / 6% Pyridine solution in 50% ACN/Water.

-

Add 50 µL of 3-NPH solution to the supernatant.

-

Add 50 µL of EDC/Pyridine solution to the mixture.

-

Vortex and incubate at 40°C for 30 minutes .

-

Why? Heat ensures complete conversion of the sterically hindered isobutyric group.

-

Step 3: Quenching & Dilution [4]

-

Add 400 µL of 10% ACN in Water (with 0.1% FA) to quench the reaction.

-

Why? Dilution prevents column saturation by excess derivatizing reagents.

-

-

Vortex and transfer to LC vials for injection.

Visual Workflow (Graphviz)

Caption: Step-by-step derivatization workflow for stabilizing volatile SCFAs in plasma.

LC-MS/MS Parameters

Liquid Chromatography (LC)

-

System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

-

Rationale: C18 provides excellent retention for the hydrophobic 3-NPH tag.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mobile Phases:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 15 | Initial Hold |

| 1.00 | 15 | Start Gradient |

| 8.00 | 55 | Elution of Isobutyric-d6 |

| 8.10 | 95 | Column Wash |

| 10.00 | 95 | Wash Hold |

| 10.10 | 15 | Re-equilibration |

| 13.00 | 15 | End Run |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI).

-

Polarity: Negative Mode (-).

-

Note: 3-NPH derivatives ionize best in negative mode due to the acidic N-H proton on the hydrazide linker.

-

-

Capillary Voltage: -3.5 kV (System dependent).

-

Source Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring): The mass shift for 3-NPH derivatization is +135 Da (MW of 3-NPH [153] - H2O [18]).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Isobutyric Acid-d6 (Target) | 229.1 | 137.1 | 22 | Quantifier |

| Isobutyric Acid-d6 (Target) | 229.1 | 152.1 | 18 | Qualifier |

| Isobutyric Acid (Unlabeled) | 223.1 | 137.1 | 22 | Reference |

| Valeric Acid-d9 (IS) | 246.2 | 137.1 | 22 | Internal Std |

-

Mechanism: The product ion m/z 137 corresponds to the nitrophenyl moiety cleavage, which is a universal fragment for 3-NPH derivatives.

Data Analysis & Quality Control

Identification Logic

To confirm the detection of the specific 2-Methyl-d3-propionic-3,3,3-d3 acid isomer (Isobutyric-d6) vs. potential isomers (like Butyric acid-d6), rely on Chromatographic Separation .

-

Isobutyric acid elutes beforeButyric acid on a C18 column.

-

Ensure baseline separation between the Isobutyric and Butyric peaks in your standard mix.

Calculations

Troubleshooting (The Self-Validating System)

-

Low Sensitivity: Check the EDC solution freshness. EDC hydrolyzes rapidly in water; prepare fresh daily.

-

Peak Tailing: Increase column temperature to 45°C or check for column overload (dilute sample further).

-

Ghost Peaks: 3-NPH reacts with ketones (pyruvate, etc.).[5] Ensure your gradient separates SCFAs from keto-acids (which usually elute earlier).

Diagrammatic Logic of Detection

Caption: MS/MS fragmentation pathway for the 3-NPH derivative in Negative ESI mode.

References

-

Han, J., et al. (2015). "Liquid chromatography-tandem mass spectrometry of short chain fatty acids in human fecal samples after derivatization with 3-nitrophenylhydrazine." Analytica Chimica Acta.

-

Primec, M., et al. (2020). "LC-MS/MS Method for the Determination of Short-Chain Fatty Acids in Serum." Pharmaceuticals.[7]

-

Shimadzu Application News. "Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives)."

-

CDN Isotopes. "2-Methyl-d3-propionic-3,3,3-d3 Acid Product Page."

Sources

- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-d3-propionic-3,3,3-d3 Acid | LGC Standards [lgcstandards.com]

Application Note: A Robust Headspace Solid Phase Microextraction (HS-SPME) Protocol for the Quantification of 2-Methyl-d3-propionic-3,3,3-d3 Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the extraction and quantification of 2-Methyl-d3-propionic-3,3,3-d3 acid from aqueous matrices using Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methyl-d3-propionic-3,3,3-d3 acid, an isotopically labeled form of isobutyric acid, is a critical internal standard for metabolomics and pharmacokinetic studies involving short-chain fatty acids (SCFAs). The described method is optimized for high sensitivity, reproducibility, and robustness, making it suitable for demanding research and development environments. We delve into the scientific rationale behind each critical parameter, from fiber selection to sample modification, to provide a protocol that is not just a series of steps, but a self-validating analytical system.

Introduction: The Rationale for SPME in SCFA Analysis

Short-chain fatty acids (SCFAs) are pivotal metabolites, primarily produced by gut microbial fermentation, that play significant roles in host physiology and disease.[1][2] Accurate quantification of SCFAs like isobutyric acid is essential, and the use of a stable isotope-labeled internal standard, such as 2-Methyl-d3-propionic-3,3,3-d3 acid, is the gold standard for correcting for matrix effects and variations during sample preparation and analysis.[3][4][5]

Solid Phase Microextraction (SPME) is a sample preparation technique that aligns with the principles of green analytical chemistry by minimizing or eliminating the use of organic solvents.[6][7] It is a fast, simple, and sensitive equilibrium-based technique where analytes are extracted from a sample matrix onto a polymer-coated fiber.[7] For volatile and semi-volatile compounds like SCFAs in complex biological matrices (e.g., plasma, fecal water, cell culture media), the headspace (HS-SPME) mode is particularly advantageous. It prevents non-volatile matrix components from fouling the fiber, thereby extending fiber lifetime and improving analytical robustness.[8][9]

This guide provides a comprehensive framework for the HS-SPME-GC-MS analysis of 2-Methyl-d3-propionic-3,3,3-d3 acid, explaining the causality behind each step to empower the scientist with a deep understanding of the method.

Principle of Headspace SPME

HS-SPME operates on the principle of multi-phase equilibrium.[6][10][11] The analyte partitions between the sample matrix, the headspace (the gas phase above the sample), and the stationary phase coated on the SPME fiber. The amount of analyte extracted by the fiber at equilibrium is proportional to its concentration in the sample.[7] Key factors influencing this equilibrium for acidic compounds include pH, ionic strength, temperature, and the affinity of the analyte for the fiber coating.

Caption: Figure 1: Principle of Headspace SPME.

Materials and Equipment

| Item | Description / Specification |

| Standards & Reagents | 2-Methyl-d3-propionic-3,3,3-d3 acid (CAS: 29054-08-8)[12][13], Isobutyric acid (unlabeled), Sodium Chloride (NaCl), Sulfuric Acid (H₂SO₄), Reagent-grade water |

| SPME Assembly | Manual SPME Holder or Autosampler. SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is recommended. |

| Vials | 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa. |

| Instrumentation | Gas Chromatograph (GC) with a split/splitless inlet, coupled to a Mass Spectrometer (MS). |

| GC Column | A polar capillary column, such as a Stabilwax-DA or FFAP, is recommended for free fatty acids. (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness). |

| Other Equipment | Analytical balance, vortex mixer, heating block or water bath with agitation, gas-tight syringes. |

Causality of Critical Experimental Choices

A robust method is built on informed decisions. Here we explain the rationale behind the key parameters for this analysis.

-

SPME Fiber Selection: Targeting Polarity and Volatility The choice of fiber coating is the most critical parameter in SPME method development.[14] For SCFAs, which are polar and volatile, a mixed-phase fiber is ideal. We recommend a 50/30 µm DVB/CAR/PDMS fiber.

-

Divinylbenzene (DVB): A porous polymer effective for adsorbing larger volatile molecules.

-

Carboxen: A carbon molecular sieve with micropores ideal for trapping small volatile molecules.[15]

-

Polydimethylsiloxane (PDMS): A non-polar liquid phase that extracts compounds via absorption. This composite fiber provides a wide range of extraction mechanisms, making it highly efficient for the entire C2-C6 SCFA range, including our target analyte.[16][17] Studies have shown CAR/PDMS-based fibers to have high extraction efficiency for SCFAs.[2]

-

-

Sample pH Adjustment: The Key to Volatility Carboxylic acids exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms. The protonated form is significantly more volatile. The pKa of isobutyric acid is ~4.8. To ensure the analyte is in its volatile form, the sample pH must be lowered to at least 2 pH units below the pKa.

-

Action: Add a small volume of a strong, non-volatile acid like H₂SO₄ or H₃PO₄ to the sample to achieve a pH of ≤ 2.5.[2] This shifts the equilibrium almost completely to the R-COOH form, maximizing its concentration in the headspace and subsequent adsorption onto the fiber.

-

-

The Salting-Out Effect: Enhancing Headspace Partitioning Adding a neutral salt like NaCl to the aqueous sample increases its ionic strength. This reduces the solubility of the relatively non-polar, protonated SCFA in the aqueous phase, effectively "pushing" it into the headspace. This "salting-out" effect increases the headspace concentration and improves the extraction efficiency of the SPME fiber.[18][19]

-

Extraction Mode: Why Headspace over Direct Immersion? While Direct Immersion (DI-SPME) is an option, Headspace (HS-SPME) is strongly recommended for this application.

-

Matrix Complexity: Biological samples contain proteins, salts, and other non-volatile components that can irreversibly bind to the fiber coating, a phenomenon known as fouling.[8] HS-SPME protects the fiber, leading to longer fiber life and better long-term reproducibility.

-

Analyte Volatility: 2-Methylpropionic acid is sufficiently volatile, especially after heating and pH adjustment, to be efficiently extracted from the headspace.

-

Detailed Experimental Protocol & Workflow

This protocol is designed for constructing a calibration curve and analyzing unknown samples.

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Methodology:

-

SPME Fiber Conditioning: Before first use, condition the new DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature, e.g., 270°C, for 30-60 min).

-

Sample Preparation:

-

Pipette 1 mL of your sample (or calibration standard) into a 10 mL headspace vial.

-

For calibration, 2-Methyl-d3-propionic-3,3,3-d3 acid can be used to create its own standard curve or, more commonly, it is added at a fixed concentration to all standards and samples as an internal standard for the quantification of unlabeled isobutyric acid.

-

-

Acidification & Salting-Out:

-

Add 100 µL of 1M H₂SO₄ to the vial.

-

Add approximately 0.3 g of solid NaCl.

-

-

Sealing and Mixing: Immediately cap the vial securely and vortex for 30 seconds to ensure the salt is dissolved and the sample is homogenous.

-

Incubation and Extraction:

-

Place the vial in a heating block or water bath set to 60°C with agitation (e.g., 250 rpm).

-

Allow the sample to incubate for 15 minutes to reach thermal equilibrium.

-

Expose the SPME fiber to the headspace of the vial for exactly 30 minutes while maintaining the temperature and agitation.

-

-

Desorption and Analysis:

-

Immediately after extraction, retract the fiber into its needle and transfer it to the GC injection port.

-

Insert the fiber and expose it to desorb the analytes onto the GC column. Start the GC-MS data acquisition simultaneously.

-

Recommended GC-MS Conditions

The following parameters serve as a starting point and should be optimized for your specific instrumentation.

| Parameter | Setting | Rationale |

| GC Inlet | Splitless mode, 250°C | Ensures efficient thermal desorption and transfer of analytes to the column. |

| Desorption Time | 3 minutes | Sufficient time to quantitatively desorb SCFAs from the fiber. |